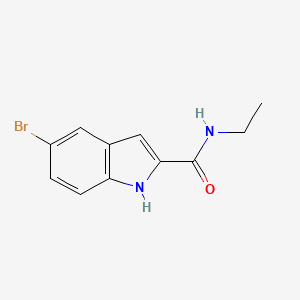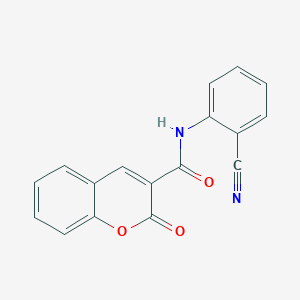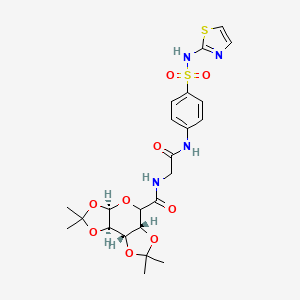![molecular formula C19H14FN3O B11113987 2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B11113987.png)
2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of indeno, pyrimidine, and fluorobenzyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable indeno-pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one
- 2-[(4-fluorobenzyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-dimethylamino-1-(4-fluorobenzyl)-4(1H)-pyrido[2,3-d]pyrimidinone
Uniqueness
2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H14FN3O |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-4-methylindeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H14FN3O/c1-11-16-17(14-4-2-3-5-15(14)18(16)24)23-19(22-11)21-10-12-6-8-13(20)9-7-12/h2-9H,10H2,1H3,(H,21,22,23) |
InChI Key |
YEGZXUJUZRQDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NCC3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11113911.png)
![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)
![4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11113922.png)
![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)

![N-({N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11113942.png)
![N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11113944.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11113955.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]acetamide](/img/structure/B11113963.png)

![N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113968.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11113971.png)

